molecular formula C12H20O2 B8007080 Ethyl bicyclo[6.1.0]nonane-9-carboxylate CAS No. 72258-12-9

Ethyl bicyclo[6.1.0]nonane-9-carboxylate

Cat. No.: B8007080
CAS No.: 72258-12-9
M. Wt: 196.29 g/mol
InChI Key: BBJMEKIKLYMPDH-UHFFFAOYSA-N
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Description

Ethyl bicyclo[6.1.0]nonane-9-carboxylate (CAS 72258-12-9) is a synthetically valuable organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It serves as a crucial synthetic intermediate and precursor in the construction of more complex bicyclo[6.1.0]nonane systems. These frameworks are of significant interest in methodological organic synthesis and chemical biology . For instance, derivatives of bicyclo[6.1.0]nonane are widely utilized in click chemistry applications, particularly as strained alkyne scaffolds for bioorthogonal ligation, which is fundamental for developing molecular probes and for bioconjugation in pharmaceutical research . The ester functional group in this compound provides a versatile handle for further synthetic transformations. It can be reduced to an alcohol or hydrolyzed to a carboxylic acid, and it can also serve as a starting point for the preparation of carbene precursors, enabling the exploration of cascade reactions to build intricate polycyclic structures . This product is intended for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl bicyclo[6.1.0]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJMEKIKLYMPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509688
Record name Ethyl bicyclo[6.1.0]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72258-12-9
Record name Ethyl bicyclo[6.1.0]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalyst Selection

The rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene (COD) with ethyl diazoacetate represents the most efficient route to ethyl bicyclo[6.1.0]nonane-9-carboxylate. Dirhodium tetraacetate [Rh₂(OAc)₄] and chiral dirhodium complexes such as Rh₂(S–BHTL)₄ are employed to modulate diastereoselectivity. The reaction proceeds via a carbene-transfer mechanism, where the rhodium catalyst coordinates to the diazo compound, generating a metal-associated carbene intermediate. This species undergoes [2+1] cycloaddition with COD to form the bicyclo[6.1.0]nonane framework.

Syn-Selective Synthesis Using Rh₂(S–BHTL)₄

When Rh₂(S–BHTL)₄ (0.27 mol%) is used, the reaction achieves 79:21 syn:anti selectivity (Table 1). The syn isomer, ethyl (1R,8S,9S,4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate, is isolated in 65% yield after chromatographic purification. This method’s scalability is demonstrated by the production of 5.7 grams of the reduced BCN precursor 5 via lithium aluminum hydride (LiAlH₄) reduction.

Anti-Selective Synthesis via Epimerization

For the anti diastereomer, a mixture of syn- and anti-3 (47:53 ratio) is subjected to ester hydrolysis under basic conditions (KOtBu in wet ether), which epimerizes the mixture to yield >95% anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid 6 . Subsequent LiAlH₄ reduction affords the s-TCO precursor 4 in 91% yield (9.4 g scale).

Copper-Mediated Cyclopropanation and Dehydrobromination

Bromination and Cyclopropanation Sequence

An alternative route begins with the bromination of COD to form 5,6-dibromocyclooct-1-ene 2 , followed by cyclopropanation with ethyl diazoacetate in the presence of CuSO₄. This method yields a 40:60 mixture of endo (3a ) and exo (3b ) diastereomers, which are separable via column chromatography. The stereochemistry is confirmed by NMR coupling constants (J = 8.7 Hz for 3a vs. 4.3 Hz for 3b ).

Dehydrobromination with DBU

Treatment of 3a and 3b with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile eliminates HBr, producing ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates 4a and 4b in 75% yield. The endo isomer 4a is reduced to alcohol 5a using LiAlH₄ (8 hours), while the exo isomer 4b requires 12 hours for complete reduction.

Comparative Analysis of Synthetic Methods

ParameterRh₂(S–BHTL)₄ MethodCuSO₄/DBU Method
Catalyst Loading 0.27–0.33 mol%Stoichiometric Cu
Diastereoselectivity 79:21 (syn:anti)40:60 (endo:exo)
Isolation Yield 65–91%75–85%
Scalability Multi-gram (5.7–9.4 g)<5 g
Key Advantage High stereocontrolCost-effective

The rhodium-based method excels in stereochemical precision and scalability, making it suitable for industrial applications. In contrast, the copper-mediated route offers a lower-cost alternative but necessitates tedious diastereomer separations.

Experimental Protocols and Optimization

Large-Scale Cyclopropanation with Rh₂(S–BHTL)₄

A 500 mL flask charged with Rh₂(S–BHTL)₄ (295 mg, 0.225 mmol) and COD (88.2 g, 815 mmol) is treated with ethyl diazoacetate (82.7 mmol) via syringe pump over 30 minutes. After 14 hours, GC analysis confirms >99% conversion, and chromatography yields 65% syn-3 .

Epimerization and Reduction

A mixture of syn-/anti-3 (80 mmol) is stirred with KOt*Bu in wet ether, yielding anti-6 after acidification. LiAlH₄ reduction (THF, 0°C) affords 4 in 91% yield .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield bicyclo[6.1.0]nonane-9-carboxylic acid. This reactivity is critical for further functionalization:

  • Acidic hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis (saponification) : Involves hydroxide ion attack on the ester carbonyl, forming a carboxylate intermediate .

Example :
Hydrolysis of ethyl bicyclo[6.1.0]nonane-9-carboxylate with aqueous NaOH yields bicyclo[6.1.0]nonane-9-carboxylic acid (95% yield) .

Cyclopropanation and Ring-Opening Reactions

The bicyclo[6.1.0] framework participates in cyclopropanation and strain-driven ring-opening reactions:

  • Cyclopropanation : Reaction with ethyl diazoacetate in the presence of Rh₂(OAc)₄ catalysts produces syn/anti diastereomers. Dirhodium tetracarboxylate catalysts (e.g., Rh₂(S-BHTL)₄) enhance syn-selectivity .

CatalystDiastereomer Ratio (syn:anti)Yield (%)
Rh₂(OAc)₄47:5380
Rh₂(S-BHTL)₄85:1578
  • Ring-opening : Treatment with H₂O₂ or electrophiles induces strain release, forming functionalized alkenes or ketones .

Dehydrohalogenation

Brominated derivatives undergo bis-elimination to form unsaturated bicyclic systems. For example:

  • 4,5-Dibromothis compound reacts with DBU (1,8-diazabicycloundec-7-ene) in acetonitrile, yielding ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate (75% yield) .

Mechanism :

  • Base-mediated elimination of HBr generates double bonds.

  • Steric and electronic factors dictate endo/exo selectivity.

Reduction and Oxidation

The ester group and bicyclic core are amenable to redox transformations:

  • Reduction : LiAlH₄ reduces the ester to bicyclo[6.1.0]nonane-9-methanol (91% yield) .

  • Oxidation : PCC converts alcohol derivatives to aldehydes (e.g., bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde, 71% yield) .

Epimerization and Stereochemical Interconversion

Diastereomeric mixtures of this compound derivatives equilibrate under basic conditions. For example:

  • syn/anti ester mixtures treated with KOtBu in wet ether converge to thermodynamically stable anti-bicyclo[6.1.0]nonane-9-carboxylic acid .

Nucleophilic Substitution

The ester’s carbonyl carbon acts as an electrophilic site:

  • Aminolysis : Reaction with benzylamine and HATU/DIPEA forms bicyclo[6.1.0]nonane-9-carboxamide derivatives (e.g., N-benzylbicyclo[6.1.0]non-4-yne-9-carboxamide) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYield (%)Selectivity
Ester hydrolysisNaOH/H₂OBicyclo[6.1.0]nonane-9-carboxylic acid95N/A
CyclopropanationRh₂(OAc)₄, ethyl diazoacetatesyn/anti diastereomers8047:53 (syn:anti)
DehydrobrominationDBU, CH₃CNBicyclo[6.1.0]nona-3,5-diene-9-carboxylate75endo/exo mixture
OxidationPCC, CH₂Cl₂Bicyclo[6.1.0]nonane-9-carboxaldehyde71Single isomer

Key Research Findings

  • Catalyst-Dependent Selectivity : Dirhodium catalysts significantly influence diastereomer ratios in cyclopropanation .

  • Thermodynamic Control : Epimerization under basic conditions favors anti-carboxylic acid derivatives .

  • Strain-Driven Reactivity : The bicyclo[6.1.0] framework enhances reactivity in ring-opening and elimination reactions .

Scientific Research Applications

Applications in Organic Synthesis

1. Synthetic Intermediates

Ethyl bicyclo[6.1.0]nonane-9-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo transformations such as dehydrobromination and cyclopropanation allows for the generation of complex molecules with diverse functionalities. For example, reactions involving ethyl diazoacetate can produce endo and exo isomers of bicyclo[6.1.0]nona-3,5-diene-9-carboxylates, which are further utilized in synthesizing aldehydes and alcohols .

2. Medicinal Chemistry

The compound's structural properties make it a candidate for drug development, particularly in designing prodrugs that can be activated under specific conditions . Bicyclic compounds are often explored for their biological activity, including potential anti-inflammatory and anticancer properties.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameStructure TypeUnique Features
This compoundBicyclicStable ester; versatile synthetic applications
Bicyclo[6.1.0]nonyneBicyclicContains a triple bond; used in bioorthogonal reactions
Bicyclo[6.1.0]nonane-9-carboxylic acidBicyclicAcidic functional group; less stable than ester

Case Studies

Case Study 1: Synthesis of Bicyclic Derivatives

A study demonstrated the synthesis of endo and exo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates through a series of reactions starting from 1,5-cyclooctadiene . The process involved bromination followed by cyclopropanation, yielding compounds that were subsequently reduced to their corresponding alcohols and oxidized to aldehydes with high yields.

Case Study 2: Stability Studies

Research focused on the stability of bicyclo[6.1.0]nonyne scaffolds revealed their utility in strain-promoted alkyne–azide cycloaddition (SPAAC) reactions . These findings highlight the potential for this compound derivatives in developing stable molecular probes for biological applications.

Mechanism of Action

The mechanism of action of ethyl bicyclo[6.1.0]nonane-9-carboxylate involves its reactivity due to the strained bicyclic structure. This strain makes the compound more reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural Isomers: Endo vs. Exo Derivatives

Property Endo Isomer (3a) Exo Isomer (3b)
Configuration Cis (H-9 coupling: 8.7 Hz) Trans (H-9 coupling: 4.3 Hz)
Melting Point 132–133°C 123–124°C
¹³C-NMR (δ ppm) 172.14 (C=O) 173.91 (C=O)
Yield in Synthesis 40% 60%
Application Precursor to strained dienes Bioorthogonal reagent design

Key Insight : The exo isomer is thermodynamically favored due to reduced steric hindrance .

Functional Derivatives: Carboxylic Acid and Bioorthogonal Probes

Compound Key Properties/Applications Reference
Bicyclo[6.1.0]nonane-9-carboxylic acid - Molecular weight: 168.24
- CAS: 77841-63-5
- Used in stable molecular probes
Ethyl (E)-bicyclo[6.1.0]non-4-ene-9-carboxylate - Reacts with tetrazines (t₁/₂ = 9.2 h for tautomerization)
- Slower than trans-cyclooctene (t₁/₂ = 5.3 h)
BCN-modified probes - Used in bioorthogonal SPAAC (strain-promoted azide-alkyne cycloaddition)
- Example: BCN-DOTA-GA for imaging

Application-Based Analogs

Compound Application Context Performance/Advantages
Ethyl bicyclo[6.1.0]nonane-9-carboxylate Bioorthogonal reagent synthesis High strain for rapid tetrazine ligation
Bicyclo[3.3.1]nonane-9-carboxylates Herbicide development (e.g., N-dimethylurea) Broad-spectrum activity in agriculture
s-TCO derivatives In vivo imaging Enhanced reaction kinetics vs. BCN

Research Findings and Trends

  • Reactivity: this compound derivatives exhibit slower reaction kinetics compared to trans-cyclooctenes but offer superior stability .
  • Stereochemical Control : Rh-catalyzed methods dominate for scalable, diastereomer-free synthesis .
  • Industrial Relevance: Bicyclo[6.1.0]nonane derivatives are pivotal in agrochemicals (e.g., herbicidal ureas) and diagnostics (e.g., fluorescence probes) .

Biological Activity

Ethyl bicyclo[6.1.0]nonane-9-carboxylate is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H16_{16}O2_2 and a molecular weight of approximately 196.29 g/mol. The compound features a unique bicyclic structure that contributes to its reactivity and stability, particularly as an ester.

Synthesis

The synthesis of this compound typically involves several steps, including bromination and cyclopropanation reactions. A common synthetic route includes:

  • Bromination of 1,5-cyclooctadiene : This step introduces bromine atoms into the structure.
  • Cyclopropanation with ethyl diazoacetate : This reaction forms the bicyclic framework.
  • Dehydrobromination using DBU : Results in the formation of the desired bicyclic compound.

The following table summarizes the key steps in the synthesis:

StepReaction TypeReagentsConditionsYield
1Bromination1,5-cyclooctadiene, Br2_2CHCl3_3, -70 °C-
2CyclopropanationEthyl diazoacetate, CuSO4_4Reflux in n-hexane85%
3DehydrobrominationDBUAcetonitrile75%

Medicinal Chemistry Applications

This compound has been identified as a potential scaffold for drug development due to its unique structural properties that may interact favorably with biological targets. Its stability as an ester enhances its applicability in various synthetic pathways aimed at creating biologically active compounds.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that structurally similar compounds exhibit antimicrobial properties, suggesting potential activity for this compound against specific pathogens.
  • Bioorthogonal Chemistry : The compound's structural features may facilitate its use in bioorthogonal reactions, particularly in targeted drug delivery systems where selective reactions can enhance therapeutic efficacy.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeUnique Features
Bicyclo[6.1.0]nonyneBicyclicContains a triple bond; used in bioorthogonal reactions
Bicyclo[6.1.0]nonane-9-carboxylic acidBicyclicAcidic functional group; less stable than ester
Bicyclo[6.1.0]non-4-ene-9-carboxylic acidBicyclicUnsaturated; different reactivity profile

Q & A

Q. Table 1: Catalyst Effects on Selectivity

CatalystSelectivity (syn:anti)Scale (mmol)Yield (%)Reference
Rh₂(OAc)₄47:538085
Rh₂(S–BHTL)₄>90% syn1078
CuSO₄ (hexane reflux)Endo:Exo = 1:15085

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, anti-isomers show distinct δ ~1.24–1.83 ppm (bridgehead protons) and δ ~172 ppm (ester carbonyl) .
  • Mass Spectrometry (HRMS) : High-resolution MS (e.g., Q-Exactive Orbitrap) validates molecular formulas (e.g., C₁₁H₁₆O₂ for ethyl ester derivatives) .
  • Chromatography : Silica gel chromatography separates diastereomers (e.g., petroleum ether/ether = 90:10 eluent for endo/exo isomers) .

Advanced: How can stereoselective synthesis of bicyclo[6.1.0]nonane derivatives be optimized?

Methodological Answer:

  • Catalyst Tuning : Rh₂(S–BHTL)₄ enhances syn-selectivity (>90%) via steric effects, while Rh₂(TPA)₄ promotes anti-selectivity .
  • Thermodynamic Control : Epimerization under basic conditions (KOtBu in wet ether) converts syn/anti ester mixtures into anti-carboxylic acid 6, a thermodynamic sink .
  • Solvent Effects : Neat COD improves reaction homogeneity, while anhydrous ether minimizes side reactions .

Q. Table 2: Stereochemical Outcomes Under Different Conditions

ConditionProduct ConfigurationYield (%)Reference
Rh₂(S–BHTL)₄ in CODsyn78
KOtBu in wet etheranti89
LiAlH₄ reduction of 6s-TCO precursor91

Advanced: What strategies resolve diastereomers during synthesis?

Methodological Answer:

  • Chromatographic Separation : Silica gel columns (petroleum ether/ether) resolve endo/exo isomers of ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate .
  • Recrystallization : Methanol recrystallization purifies dibromo derivatives (mp 132–133°C for endo vs. 123–124°C for exo) .
  • Kinetic vs. Thermodynamic Control : Epimerization during ester hydrolysis avoids diastereomer separation by converging mixtures to a single anti-acid .

Advanced: How does this compound perform in bioorthogonal reactions?

Methodological Answer:
The compound reacts with tetrazines via inverse electron-demand Diels-Alder (IEDDA) for applications in biomolecule labeling:

  • Reaction Kinetics : Reacts with 3-phenyl-6-methyltetrazine (t₁/₂ = 9.2 h for tautomerization vs. 5.3 h for trans-cyclooctene) .
  • Monitoring : UV-Vis (272 nm decay) or ¹H-NMR tracks IEDDA adduct formation and tautomerization .

Q. Table 3: Bioorthogonal Reaction Metrics

SubstrateTautomerization t₁/₂ (h)Reference
This compound9.2
trans-Cyclooctene5.3

Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Precipitation : Hexane precipitation isolates yellow solids (e.g., bicyclo[6.1.0]non-4-yne-9-carboxylic acid) .
  • Distillation : THF distilled from sodium/benzophenone ensures anhydrous conditions for Grignard reactions .
  • Flash Chromatography : Separates syn/anti esters using ICN SiliTech 32–62D silica .

Advanced: How scalable are current synthetic protocols?

Methodological Answer:

  • Gram-Scale Synthesis : LiAlH₄ reduction of anti-acid 6 yields 9.4 g of s-TCO precursor (91% yield) .
  • Catalyst Efficiency : Rh₂(OAc)₄ operates at 0.33 mol% loading for 80 mmol-scale cyclopropanation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl bicyclo[6.1.0]nonane-9-carboxylate
Reactant of Route 2
Ethyl bicyclo[6.1.0]nonane-9-carboxylate

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